molecular formula C11H8ClN3O B15162020 Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- CAS No. 145355-23-3

Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl-

Cat. No.: B15162020
CAS No.: 145355-23-3
M. Wt: 233.65 g/mol
InChI Key: NCDGVQNQAILISE-UHFFFAOYSA-N
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Description

Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry . The compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms. This structure is often associated with various biological activities, making it a valuable scaffold in drug design .

Chemical Reactions Analysis

Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the pyridazine ring .

Scientific Research Applications

Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- can be compared with other pyridazinone derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

These compounds share the pyridazine ring structure but differ in their specific functional groups and biological activities. Methanone, (3-amino-6-chloro-4-pyridazinyl)phenyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties .

Properties

CAS No.

145355-23-3

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

(3-amino-6-chloropyridazin-4-yl)-phenylmethanone

InChI

InChI=1S/C11H8ClN3O/c12-9-6-8(11(13)15-14-9)10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,15)

InChI Key

NCDGVQNQAILISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=NN=C2N)Cl

Origin of Product

United States

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